molecular formula C13H16F3NO2 B6312473 3,5-Diisopropyl-2-nitrobenzotrifluoride CAS No. 1357624-44-2

3,5-Diisopropyl-2-nitrobenzotrifluoride

Cat. No. B6312473
CAS RN: 1357624-44-2
M. Wt: 275.27 g/mol
InChI Key: NKVJZVKMFXJBBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Diisopropyl-2-nitrobenzotrifluoride (DINBTF) is an organic compound with a wide range of applications in the scientific research and laboratory settings. It is a colorless liquid with a low vapor pressure and a relatively low boiling point. DINBTF has been used in a variety of chemical syntheses, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a reagent in a number of biochemical and physiological studies. In

Mechanism of Action

3,5-Diisopropyl-2-nitrobenzotrifluoride is believed to act as a protonophore, which is a compound that can transport protons across cell membranes. This mechanism of action is thought to be responsible for its ability to modulate the activity of certain enzymes and receptors, as well as its ability to affect the transport of ions across cell membranes.
Biochemical and Physiological Effects
3,5-Diisopropyl-2-nitrobenzotrifluoride has been shown to have a number of biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes, such as Na+/K+-ATPase and Na+/H+ exchanger, as well as certain receptors, such as the GABA receptor. It has also been shown to affect the transport of ions across cell membranes, as well as the activity of certain ion channels.

Advantages and Limitations for Lab Experiments

The use of 3,5-Diisopropyl-2-nitrobenzotrifluoride in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent, and it is relatively stable and non-toxic. Additionally, it can be used in a variety of biochemical and physiological studies. However, it should be noted that 3,5-Diisopropyl-2-nitrobenzotrifluoride can be toxic in large doses and can cause irritation to the skin and eyes. Therefore, it should be handled with care and used in accordance with safety protocols.

Future Directions

Given the wide range of applications of 3,5-Diisopropyl-2-nitrobenzotrifluoride in scientific research, there are a number of potential future directions for research involving this compound. These include further studies into its mechanism of action, its effects on cell physiology, and its potential use in the synthesis of new pharmaceuticals and agrochemicals. Additionally, further research could be conducted into the potential toxicity of 3,5-Diisopropyl-2-nitrobenzotrifluoride and the development of safer methods of handling and using this compound.

Synthesis Methods

3,5-Diisopropyl-2-nitrobenzotrifluoride is synthesized by a reaction between 2-nitrobenzotrifluoride (NBT) and diisopropyl sulfate (DIP). This reaction is usually carried out in an aqueous solution of sodium hydroxide at a temperature of 60-80°C. The reaction yields a mixture of the desired product, 3,5-Diisopropyl-2-nitrobenzotrifluoride, and other byproducts, including diisopropyl sulfate, sodium sulfate, and sodium nitrite. The reaction can be further purified by distillation or recrystallization.

Scientific Research Applications

3,5-Diisopropyl-2-nitrobenzotrifluoride has been used as a reagent in a variety of scientific research studies. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a reagent in a number of biochemical and physiological studies. In particular, it has been used to study the mechanisms of action of various drugs and to study the effects of different compounds on cell physiology.

properties

IUPAC Name

2-nitro-1,5-di(propan-2-yl)-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO2/c1-7(2)9-5-10(8(3)4)12(17(18)19)11(6-9)13(14,15)16/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVJZVKMFXJBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(F)(F)F)[N+](=O)[O-])C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diisopropyl-2-nitrobenzotrifluoride

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